[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride
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Overview
Description
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C6H13Cl2F3N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride typically involves the reaction of azetidine derivatives with trifluoroethylating agents. One common method includes the nucleophilic substitution reaction where azetidine is reacted with 2,2,2-trifluoroethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones or alcohols, while reduction may produce trifluoroethylamines.
Scientific Research Applications
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds also contain nitrogen heterocycles and have similar applications in pharmaceuticals and agrochemicals.
Fluorinated azetidines: Compounds with similar structures but different substituents, such as fluorinated azetidines, share some chemical properties and applications.
Uniqueness
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design and other applications.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-5(1-10)3-11;;/h5H,1-4,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWVDOWQFEASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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